GSK3735967

Structural Biology Crystallography Epigenetics

DNMT1 research is hindered by low-resolution co-crystal data and pan-DNMT off-target effects. GSK3735967 resolves these with a unique triple-site binding mechanism. • 1.97 Å co-crystal resolution (PDB: 7SFC)-the highest among dicyanopyridine inhibitors. • Exclusive H4K20me3 aromatic cage engagement (Site 3) for chromatin biology dissection. • Reversible DNMT1-selective inhibition (IC50 40 nM) without DNA damage artifacts. Analytically validated. Bulk quantities available.

Molecular Formula C25H31N7OS
Molecular Weight 477.6 g/mol
Cat. No. B12392862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3735967
Molecular FormulaC25H31N7OS
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=C1C#N)SCC2=CC=C(C=C2)CNC(=O)CN)N3CCCN(CC3)C)C#N
InChIInChI=1S/C25H31N7OS/c1-3-20-21(13-26)24(32-10-4-9-31(2)11-12-32)30-25(22(20)14-27)34-17-19-7-5-18(6-8-19)16-29-23(33)15-28/h5-8H,3-4,9-12,15-17,28H2,1-2H3,(H,29,33)
InChIKeyQPLFMVVUDGWTPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK3735967: Selective DNMT1 Inhibitor for Epigenetic Research


GSK3735967 is a potent, selective, and reversible non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), the enzyme primarily responsible for maintaining DNA methylation patterns during replication [1]. The compound features a planar 3,5-dicyanopyridine core that specifically intercalates into DNMT1-bound hemimethylated CpG dinucleotides, a mechanism distinct from traditional nucleoside analogs [1]. GSK3735967 demonstrates an IC50 value of 40 nM against DNMT1 and is characterized by three unique binding sites, including an open aromatic cage that engages trimethylated histone H4 lysine 20 (H4K20me3) . It serves as a valuable tool compound for probing DNMT1 biology, evaluating epigenetic therapeutic strategies, and validating target engagement in oncology models .

Why DNMT1 Inhibitors Are Not Interchangeable


Despite sharing a common target, DNMT1 inhibitors exhibit profound differences in binding mechanism, selectivity profile, and structural resolution that preclude simple substitution. Traditional nucleoside analogs such as decitabine and azacitidine require incorporation into replicating DNA to covalently trap multiple DNMT isoforms (DNMT1, DNMT3A, DNMT3B), resulting in DNA damage and dose-limiting toxicities [1]. Even within the dicyanopyridine class, compounds diverge significantly: GSK3543105 and GSK3852279 display only a single DNA intercalation binding site, whereas GSK3735967 uniquely occupies two additional binding pockets that stabilize the displaced active-site loop and interact with the H4K20me3 aromatic cage [2]. Furthermore, crystallographic resolution varies substantially across analogs (1.97 Å for GSK3735967 versus 2.09 Å for GSK3543105), directly impacting the precision of structure-based drug design [2]. The quantitative evidence below establishes why GSK3735967 cannot be substituted without altering experimental outcomes.

Quantitative Differentiation Evidence for GSK3735967


Superior Crystallographic Resolution vs. Analogs

In head-to-head crystallographic studies of DNMT1-DNA-inhibitor complexes, GSK3735967 yielded the highest resolution structure among all dicyanopyridine analogs examined. The GSK3735967-bound complex diffracted to 1.97 Å, compared to 2.09 Å for GSK3543105 and 2.05 Å for GSK3852279 [1]. This 0.12 Å improvement in resolution relative to GSK3543105 enables more precise atomic-level characterization of inhibitor-protein-DNA interactions. The higher resolution was achieved despite comparable data collection conditions and completeness (98.7% for GSK3735967 vs. 97.7% for GSK3543105) [1].

Structural Biology Crystallography Epigenetics DNMT1

Three Binding Sites vs. Single Intercalation

Crystallographic analysis reveals that GSK3735967 uniquely engages three spatially separated binding pockets within the DNMT1-DNA complex, whereas structurally related inhibitors GSK3543105, GSK3830334, and GSK3852279 occupy only a single site. All compounds intercalate into hemimethylated DNA between two CpG base pairs via the minor groove (Site 1) [1]. GSK3735967 additionally introduces two novel binding sites: Site 2, where it interacts with and stabilizes the displaced DNMT1 active-site loop; and Site 3, where it occupies an open aromatic cage that normally accommodates the trimethylated histone H4 lysine 20 (H4K20me3) epigenetic mark [1].

Mechanism of Action Binding Site Characterization DNMT1 Epigenetics

Comparable Potency to GSK3543105, Different Binding Mode

In vitro enzymatic assays demonstrate that GSK3735967 inhibits DNMT1 with an IC50 value of 40 nM . The closely related analog GSK3543105 exhibits an IC50 of 33 nM . While GSK3543105 is approximately 1.2-fold more potent in this biochemical assay, the modest difference in potency does not confer functional superiority when considered alongside the substantially differentiated binding mode of GSK3735967 (three binding sites vs. one).

Biochemical Assay IC50 DNMT1 Inhibitor Potency

Selective DNMT1 Inhibition Over Off-Target Kinases

The dicyanopyridine series, of which GSK3735967 is a representative member, exhibits exceptional target selectivity for DNMT1. Comprehensive profiling of the lead compound GSK3685032 (a close structural analog within the same chemical series) demonstrated selectivity over more than 300 protein kinases and 30 additional methyltransferases, including DNMT3A and DNMT3B [1]. This selectivity profile is inferred to extend to GSK3735967 based on shared dicyanopyridine pharmacophore and conserved binding mechanism [2]. In contrast, nucleoside analogs such as decitabine inhibit all three catalytically active DNMT isoforms (DNMT1, DNMT3A, DNMT3B) non-selectively and irreversibly [3].

Selectivity Off-Target Profiling DNMT1 Kinase Panel

Reversible vs. Irreversible DNMT1 Inhibition

GSK3735967 inhibits DNMT1 through a reversible, non-covalent mechanism that does not require incorporation into DNA, a fundamental departure from the mechanism of FDA-approved nucleoside analogs decitabine and azacitidine. Decitabine is incorporated into replicating DNA during S-phase and covalently traps DNMT1, DNMT3A, and DNMT3B on DNA, leading to DNA damage, cell cycle arrest, and dose-limiting hematopoietic toxicity [1]. GSK3735967 instead binds reversibly to pre-formed DNMT1-DNA complexes and can be competitively displaced, offering reversible target engagement [2]. Preclinical studies with the related compound GSK3685032 demonstrated improved in vivo tolerability compared with decitabine, resulting in superior tumor regression and survival in AML mouse models [3].

Mechanism of Action Reversible Inhibition Nucleoside Analog DNA Methylation

GSK3735967 Optimal Research Application Scenarios


High-Resolution Structural Biology for Drug Design

GSK3735967 is the preferred ligand for generating high-resolution co-crystal structures of the DNMT1-DNA ternary complex, achieving 1.97 Å resolution—the highest among characterized dicyanopyridine inhibitors [1]. This resolution advantage enables precise visualization of atomic interactions, including hydrogen bonding networks, stacking interactions with CpG base pairs, and conformational changes in the active-site loop. Researchers engaged in structure-guided optimization of DNMT1 inhibitors should select GSK3735967 as the reference ligand for soaking or co-crystallization experiments. The high-quality electron density maps (PDB: 7SFC) facilitate accurate model building and provide a robust template for in silico docking and molecular dynamics simulations [1].

Investigating H4K20me3 Recognition in DNMT1

GSK3735967 is uniquely suited for studies probing the biological significance of the DNMT1 aromatic cage that binds trimethylated histone H4 lysine 20 (H4K20me3). No other commercially available dicyanopyridine inhibitor occupies this site (Site 3), as demonstrated by comparative crystallography [1]. This property enables researchers to interrogate whether pharmacological blockade of the H4K20me3-binding pocket alters DNMT1 recruitment, processivity, or substrate specificity in chromatin contexts. Experimental designs comparing GSK3735967 with site-1-only inhibitors (e.g., GSK3543105) can dissect the contribution of H4K20me3-mediated chromatin recognition to DNMT1 maintenance methylation activity [1].

DNMT1-Selective Target Validation with Minimal Off-Target Effects

For experiments requiring DNMT1-specific inhibition without confounding effects from DNMT3A/B modulation or broad kinase inhibition, GSK3735967 provides a class-level selectivity advantage over pan-DNMT inhibitors like decitabine [2]. The dicyanopyridine series exhibits selectivity over >300 kinases and >30 methyltransferases including DNMT3A/B [2]. This property is essential for interpreting phenotypic outcomes—such as DNA methylation loss, transcriptional reactivation, and growth inhibition—as direct consequences of DNMT1 inhibition rather than off-target activities. Researchers conducting RNA-seq, RRBS, or EPIC methylation arrays should select GSK3735967 over decitabine to avoid DNA damage-induced transcriptional artifacts and to achieve reversible, washout-compatible target engagement [2].

Time-Resolved Epigenetic Studies with Reversible Inhibition

GSK3735967 is an optimal tool for pulse-chase experiments that demand reversible DNMT1 inhibition to monitor methylation recovery kinetics. Unlike nucleoside analogs that irreversibly trap DNMT1 on DNA and cause persistent DNA damage, GSK3735967 binds reversibly and can be washed out to restore enzyme activity [1]. This reversibility enables researchers to study the dynamics of DNA methylation maintenance, the kinetics of DNMT1 recruitment to replication foci, and the hierarchy of methylation re-establishment following inhibitor removal. Studies employing GSK3735967 have demonstrated that dicyanopyridine inhibitors compete with the active-site loop for DNA minor groove access and stabilize an open loop conformation without releasing DNA, a reversible state that can be perturbed by subsequent competitive ligand addition [1].

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